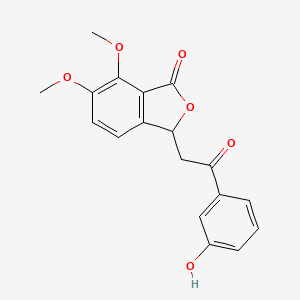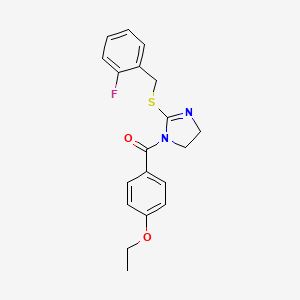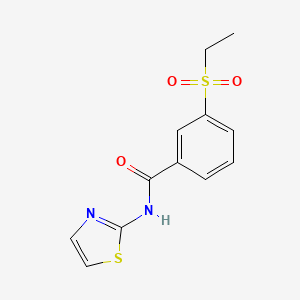
3-(2-(3-hydroxyphenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 3-(2-(3-hydroxyphenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one and related compounds involves various catalytic and cyclization reactions. In one study, a series of 3-(2-aryl-2-oxoethyl)isobenzofuran-1(3H)-ones were synthesized using ZrOCl2·8H2O catalyzed condensation reactions between phthalaldehydic acid and different acetophenones, yielding good results (80-92%) . Another approach involved an unexpected cyclization reaction of 2-azido-1-(2-hydroxyphenyl)ethanones with terminal alkynoates catalyzed by 4-dimethylaminopyridine (DMAP), leading to 2-aminobenzofuran-3(2H)-one derivatives . Additionally, a one-pot synthesis of 2-arylbenzofuran-3-carboxylic acids from related compounds was developed using Cu-catalyzed consecutive hydroxylation and aerobic oxidative cycloetherification under microwave conditions .
Molecular Structure Analysis
The molecular structures of the synthesized isobenzofuranones were confirmed using IR and NMR spectroscopy, as well as high-resolution mass spectrometry analyses. X-ray analysis was also employed to investigate the structures of selected compounds . The equilibrium between tautomeric forms was detected in solutions of certain derivatives, indicating the presence of dynamic structural behavior .
Chemical Reactions Analysis
The synthesized isobenzofuranones underwent various chemical reactions, including cyclization and condensation. The reactivity of these compounds was explored in different contexts, such as the reaction with isopropylidenehydrazides of aromatic carboxylic acids to yield 3-hydroxy-3-(2-oxoethyl)-2,3-dihydropyridazin-4(1H)-ones . In the context of environmental degradation, a Brevibacterium sp. strain was found to oxygenate dibenzofuran, leading to a meta ring cleavage in the proximal position .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were predicted computationally, including pharmacokinetics and drug-likeness properties. Density functional theory (DFT) calculations were performed to obtain energy values of the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and dipole moments . These properties are crucial for understanding the behavior of these compounds in biological systems and their potential as drug candidates.
Cytotoxic Screening and Antibacterial Activity
The cytotoxic activity of the synthesized isobenzofuran-1(3H)-ones was screened against three leukemia cancer cell lines using the MTT cytotoxicity assay. Several derivatives showed the ability to reduce cell viability with IC50 values equal to or below 20 µmolL(-1) against at least one of the evaluated lineages. Notably, one compound was able to trigger apoptosis in NALM6 cells without presenting cytotoxicity on peripheral blood mononuclear cells (PBMC), suggesting a selective cytotoxic effect on leukemic cells . In another study, synthesized chromanones displayed antibacterial activity against various gram-positive and gram-negative bacteria, with some compounds showing activity comparable to commercial antibiotics .
Scientific Research Applications
Synthesis and Chemical Properties
- The compound is involved in the synthesis of di- and tri-methylfuroisoflavones through acylation processes. This involves reactions with various acids, leading to the formation of benzofuranyl ketones and isoflavones, which are significant in organic chemistry and potentially pharmacology (Kawase, Nanbu, & Miyoshi, 1968).
Central Nervous System Activity
- Derivatives of Isobenzofuran-l(3H)-one show reactions that lead to compounds with potential central nervous system activity. These compounds, after undergoing certain chemical transformations, can replace dimethylamino groups with amino, hydrazino, or hydroxy groups (Clarke, Kasum, Prager, & War, 1983).
Photochemical Reactivities
- Studies have explored the photochemical reactivities of derivatives in the context of photoremovable protecting groups and the synthesis of semiconducting materials. This includes the installation of a benzofuran moiety to the conjugated backbone, which is significant for the development of organic field-effect transistors (Bisht, Singh, Krishnamoorthy, & Nithyanandhan, 2018).
Enzymatic Hydroxylation
- The compound is structurally related to 3-Hydroxybenzoate 6-Hydroxylase, an enzyme involved in aromatic compound catabolism in microorganisms. This enzyme's crystal structure reveals a peculiar substrate-binding site that employs a lipid to discriminate between hydroxylation types, highlighting the relevance of such compounds in biocatalysis studies (Montersino et al., 2013).
Organic Synthesis
- The compound is relevant in organic synthesis, specifically in one-pot synthesis methods that lead to various organic acids and natural products. These synthetic protocols are crucial for efficiently producing complex organic molecules (Xu, Zhang, Wang, Wang, & Zou, 2015).
properties
IUPAC Name |
3-[2-(3-hydroxyphenyl)-2-oxoethyl]-6,7-dimethoxy-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-22-14-7-6-12-15(24-18(21)16(12)17(14)23-2)9-13(20)10-4-3-5-11(19)8-10/h3-8,15,19H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGSEZWHAVSYNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)CC(=O)C3=CC(=CC=C3)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(3-hydroxyphenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-7,7-dimethyl-N-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2548796.png)





![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2548804.png)
![(2E,NZ)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2548805.png)

![3-Carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid](/img/structure/B2548809.png)

![4-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2548812.png)

![6-Isopropyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2548817.png)